4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential antioxidant and anticancer properties .
Preparation Methods
The synthesis of 4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is usually carried out at room temperature and yields high to excellent results. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds.
Substitution: Substitution reactions, especially with halogens or other functional groups, can modify its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties, which can help in reducing oxidative stress in biological systems.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular proteins and enzymes. In the case of its anticancer properties, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but its ability to scavenge free radicals and induce cell death in cancer cells are key aspects of its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4,4’-{[4-(methoxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-{[4-(ethoxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) These compounds share similar structural motifs but differ in their substituent groups, which can significantly affect their chemical and biological properties. The uniqueness of 4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) lies in its specific hexyloxy group, which may enhance its lipophilicity and biological activity .
Properties
Molecular Formula |
C33H36N4O3 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-[(4-hexoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C33H36N4O3/c1-4-5-6-13-22-40-28-20-18-25(19-21-28)31(29-23(2)34-36(32(29)38)26-14-9-7-10-15-26)30-24(3)35-37(33(30)39)27-16-11-8-12-17-27/h7-12,14-21,31,34-35H,4-6,13,22H2,1-3H3 |
InChI Key |
ICGYFSHOXCPAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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